Lewisy pentaose-β-NAc-Propargyl
Description
Lewisy pentaose-β-NAc-Propargyl is a synthetic glycan derivative based on the LewisY antigen, a pentasaccharide with the structure Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-3Galβ1-4Glc (where GlcNAc is β-N-acetylglucosamine). The propargyl group (–C≡CH) is introduced at the β-N-acetylglucosamine (GlcNAc) residue, enabling applications in click chemistry for bioconjugation or probe development . This modification enhances its utility in glycobiology for studying carbohydrate-protein interactions, particularly with lectins and receptors that recognize LewisY motifs .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ-NAc-Prop |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues: LewisY vs. LewisB/X
- LewisY (Fucα1-3(Fucα1-2Galβ1-4)GlcNAc) : Distinguished by dual fucose residues at α1-2 and α1-3 positions, Lewisy pentaose-β-NAc-Propargyl retains high specificity for F-type lectins (e.g., B. floridae lectins), which bind H-type-2 and LewisY motifs .
- LewisB (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc) : Lacks the α1-3 fucose, reducing affinity for lectins that require dual fucosylation. Mass spectrometry (MS/MS) confirms distinct fragmentation patterns (e.g., m/z 834 for LewisY vs. m/z 4329 for LewisB elimination products) .
- LewisX (Galβ1-4[Fucα1-3]GlcNAc) : A simpler trisaccharide with single fucosylation; weaker binding to lectins compared to LewisY .
Table 1: Key Differences in Glycan Structures
| Property | This compound | LewisB | LewisX |
|---|---|---|---|
| Fucose positions | α1-2, α1-3 | α1-2, α1-4 | α1-3 |
| Lectin binding affinity | High (e.g., BfFLD) | Moderate | Low |
| MS/MS signature ion | m/z 834 | m/z 4329 | m/z 512 |
| Functional groups | Propargyl-modified GlcNAc | Unmodified | Unmodified |
Propargyl-Containing Derivatives
Epicatechin-Propargyl Derivatives (Epi-4-prop, Epi-5-prop)
- Structure: (–)-Epicatechin derivatives with propargyl groups at phenol/alcohol sites.
- Activity : Enhanced GPER agonism due to alkyne-mediated interactions in receptor-binding pockets .
- Comparison: Unlike this compound, these are flavonoid derivatives, but both leverage propargyl groups to stabilize ligand-receptor interactions.
Propargyl Esters/Amides
- Reactivity: Propargyl esters (e.g., RCOO–C≡CH) undergo 1,2-addition with B(C6F5)3 to form zwitterionic intermediates.
- Stability : Propargyl amides form stable 5-membered rings (e.g., dihydrooxazolium borates), while carbohydrate-linked propargyl groups resist such cyclization, favoring click chemistry applications over borate adducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
